molecular formula C20H24Cl2N2O3S B3514769 1-(3,4-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine

1-(3,4-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine

Cat. No.: B3514769
M. Wt: 443.4 g/mol
InChI Key: LGWWJIQBNQWLQV-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the 3,4-dichlorophenyl group: This step involves the nucleophilic substitution reaction of the piperazine core with 3,4-dichlorobenzyl chloride.

    Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)piperazine: Lacks the sulfonyl and ethoxy groups.

    4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazine: Lacks the 3,4-dichlorophenyl group.

    1-(3,4-Dichlorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

1-(3,4-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine is unique due to the presence of both the 3,4-dichlorophenyl and 4-ethoxy-2,5-dimethylbenzenesulfonyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to other piperazine derivatives.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O3S/c1-4-27-19-11-15(3)20(12-14(19)2)28(25,26)24-9-7-23(8-10-24)16-5-6-17(21)18(22)13-16/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWWJIQBNQWLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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